molecular formula C14H13BrN4O B2565088 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2415554-16-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No. B2565088
CAS RN: 2415554-16-2
M. Wt: 333.189
InChI Key: AUGNTABLEMGTNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a bromo-substituted pyrazole, an azetidine ring, and a benzoxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo-substituted pyrazole, azetidine, and benzoxazole rings suggests a fairly rigid and complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions would depend on the current state of research and the intended applications of the compound. Potential directions could include optimizing the synthesis process, investigating the compound’s properties, or exploring its potential uses .

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-5-16-19(9-11)8-10-6-18(7-10)14-17-12-3-1-2-4-13(12)20-14/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGNTABLEMGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

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